molecular formula C12H15NO3 B2950070 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid CAS No. 1393330-61-4

4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid

Cat. No.: B2950070
CAS No.: 1393330-61-4
M. Wt: 221.256
InChI Key: DMDHJBQCCXONNH-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a pyridin-4-ylmethyl group and a carboxylic acid moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-4-ylmethyl)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11(15)12(3-7-16-8-4-12)9-10-1-5-13-6-2-10/h1-2,5-6H,3-4,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDHJBQCCXONNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid typically involves the reaction of pyridine derivatives with oxane precursors under controlled conditions. One common method includes the use of pyridine-4-carboxaldehyde and tetrahydropyran-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions and hydrogen bonding, while the carboxylic acid group can form ionic bonds with target molecules. These interactions modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The oxane-4-carboxylic acid core is a common scaffold in medicinal and synthetic chemistry. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties (LogP, Stability)
4-(4-Fluorophenyl)oxane-4-carboxylic acid 4-Fluorophenyl C₁₂H₁₃FO₃ 224.23 473706-11-5 LogP: 1.96 ; High thermal stability
4-(3-Chlorophenyl)oxane-4-carboxylic acid 3-Chlorophenyl C₁₂H₁₃ClO₃ 240.68 473706-23-9 Lipophilic (Cl substituent)
4-(Difluoromethyl)oxane-4-carboxylic acid Difluoromethyl C₇H₁₀F₂O₃ 180.15 1783957-10-7 Electronegative substituent; acidic
4-(4-Methoxyphenyl)oxane-4-carboxylic acid 4-Methoxyphenyl C₁₃H₁₆O₄ 236.26 N/A Electron-donating group; increased solubility
4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid 4-(Benzyloxy)phenyl C₁₉H₂₀O₄ 312.36 N/A Bulky substituent; potential steric effects

Key Observations :

  • Polarity and Solubility : The pyridin-4-ylmethyl group in the target compound introduces polarity due to the nitrogen atom, likely reducing LogP compared to halogenated or alkylated analogues (e.g., 4-fluorophenyl derivative: LogP 1.96 ). This enhances aqueous solubility, critical for bioavailability.
  • Acidity : The carboxylic acid moiety (pKa ~2-3) is common across analogues. Substituents like difluoromethyl may lower acidity slightly due to electron-withdrawing effects .
  • Thermal Stability: Fluorinated derivatives exhibit high thermal stability, as seen in TGA data for Fe₃O₄–PYCA nanoparticles (decomposition >300°C) .

Biological Activity

4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its oxane (or morpholine) structure, which can influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

The molecular formula of this compound is C12H13N1O3C_{12}H_{13}N_{1}O_{3}, with a molecular weight of approximately 219.24 g/mol. The compound features a pyridine ring that contributes to its lipophilicity and ability to interact with various biological systems.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the carboxylic acid group may enhance its solubility and facilitate binding to target proteins, potentially modulating their activity.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. For instance, studies have shown that similar pyridine derivatives can inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways .

Anti-inflammatory Effects

Pyridine derivatives have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .

Anticancer Potential

Recent investigations have highlighted the potential anticancer effects of pyridine-based compounds. These compounds may induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth . For example, certain derivatives have shown selective inhibition against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting effective antibacterial properties .
  • Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly reduced the production of inflammatory markers in macrophage cell lines, supporting its potential as an anti-inflammatory agent .
  • Cancer Research : A recent study focused on the effects of this compound on colorectal cancer cells, revealing that it inhibited cell proliferation and induced apoptosis through caspase activation .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialSignificant inhibition against bacteria
Anti-inflammatoryReduced inflammatory marker production
AnticancerInduced apoptosis in cancer cell lines

Q & A

Q. What synthetic modifications enhance its pharmacokinetic properties?

  • SAR Recommendations :
  • Ester prodrugs : Replace carboxylic acid with methyl ester (logP increases by ~1.5). Hydrolyzes in serum to active form .
  • PEGylation : Attach polyethylene glycol (MW 500 Da) to oxane oxygen to improve half-life (test in rat PK studies) .

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